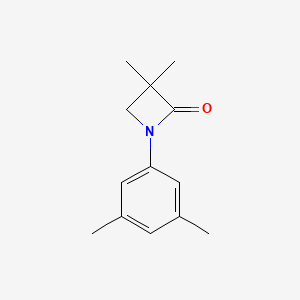

1-(3,5-Dimethylphenyl)-3,3-dimethyl-2-azetanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, as seen in the synthesis of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives, which are obtained by condensation of dimethyl cyclohexanone, ammonium acetate, and substituted aromatic aldehydes . Similarly, the synthesis of 1-chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione involves the use of bases, although the compound could not be deprotonated to afford the corresponding carbene .

Molecular Structure Analysis

Molecular structure analysis is performed using various spectroscopic techniques and X-ray crystallography. For instance, the structure of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives was characterized by FT-IR, FT-Raman, NMR, GC–MS, and single crystal X-ray diffraction analysis . The crystal structure of an adduct from 3-dimethylamino-2,2-dimethyl-2H-azirine and 3-methyl-2,4-diphenyl-1,3-oxazolium-5-olate was determined by X-ray analysis .

Chemical Reactions Analysis

Chemical reactions involving related compounds include selective esterification under Mitsunobu conditions , addition reactions with phenylisocyanate and diphenylketene , and reactions with carboxylic acids and cyclic 1,3-diketones . These reactions often involve cleavage of bonds and rearrangement, leading to the formation of various adducts and derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their reactivity and separation techniques. Capillary electrophoresis was used for the separation of aminoalkanol derivatives of 1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5,10-trione, indicating their potential as anticancer drugs . The reactivity of singlet and triplet arylnitrenes was studied by photodecomposition, providing insights into the thermodynamic parameters and reaction mechanisms .

Scientific Research Applications

Reactions with Phenols and Halogenaromaten

The compound 1-(3,5-Dimethylphenyl)-3,3-dimethyl-2-azetanone demonstrates interesting reactivity when it interacts with phenols and halogen aromatics. It has been studied for its capability to react with phenols, leading to the formation of N′-methylidene derivatives of 2-amino-N,N-dimethyl-isobutyramide, highlighting its potential in synthetic organic chemistry (Chandrasekhar, Heimgartner, & Schmid, 1977).

Interaction with Carboxylic Acids and Cyclic 1,3-diketones

In another study, 1-(3,5-Dimethylphenyl)-3,3-dimethyl-2-azetanone showed a unique ability to interact with carboxylic acids and cyclic 1,3-diketones. This interaction produces N-acyl derivatives of 2-amino, -N,N dimethyl-isobutyramide, indicating its significance in the synthesis of complex organic molecules (Vittorelli et al., 1974).

Luminescence Sensing

The compound has been incorporated into lanthanide metal-organic frameworks for luminescence sensing of benzaldehyde-based derivatives. This application demonstrates its potential in the development of advanced sensor materials (Shi, Zhong, Guo, & Li, 2015).

Crystal Engineering in Supramolecular Assemblies

1-(3,5-Dimethylphenyl)-3,3-dimethyl-2-azetanone has also been used in the study of crystal engineering and the formation of supramolecular assemblies. This research contributes to our understanding of molecular interactions and crystal formation processes (Arora & Pedireddi, 2003).

Biological Activities and Interaction with DNA

Another significant application is in the study of biological activities and interaction with DNA. It has shown potential in various biological research areas, including interaction with calf thymus DNA (Sirajuddin et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(3,5-dimethylphenyl)-3,3-dimethylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9-5-10(2)7-11(6-9)14-8-13(3,4)12(14)15/h5-7H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHTWZITHBVUKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CC(C2=O)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-((2-methoxyphenethyl)amino)-3-(((2-methoxyphenethyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002817.png)

![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3002824.png)

![5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B3002832.png)